N-(3-chloro-4-fluorophenyl)-2-{[4-(4-methoxyphenyl)-2-pyrimidinyl]thio}acetamide is a novel organic compound belonging to the class of pyrimidine derivatives. It has been investigated in the field of medicinal chemistry for its potential biological activity, particularly its antifungal properties. []
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5